1-Boc-Piperidin-3-Ylpropionic Acid

Description

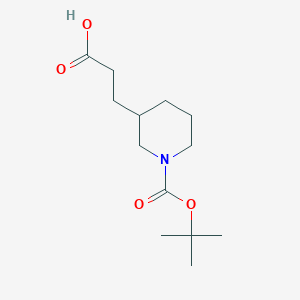

Structure

2D Structure

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVZEUADCRFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373567 | |

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352004-58-1 | |

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-piperidin-3-yl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Boc-piperidin-4-yl)propionic acid, a pivotal building block in contemporary pharmaceutical and chemical research. We delve into its fundamental physicochemical properties, explore its synthesis, and detail its critical applications in drug development, including its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a foundational element in peptide synthesis. This document serves as a crucial resource for scientists and researchers, offering detailed protocols, mechanistic insights, and a robust framework for the effective utilization of this compound in the laboratory.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. 3-(1-Boc-piperidin-4-yl)propionic acid emerges as a particularly valuable derivative, combining the piperidine core with a propionic acid side chain and a tert-butyloxycarbonyl (Boc) protecting group. This trifunctional architecture provides a versatile platform for chemical elaboration, enabling its use as a linker, a spacer, and a key intermediate in the synthesis of complex bioactive molecules.

The Boc protecting group is instrumental to its utility, offering robust protection of the piperidine nitrogen under a variety of reaction conditions while being readily removable under mild acidic conditions.[1][2] This allows for selective chemical modifications at the carboxylic acid terminus without unintended reactions at the nitrogen, a critical feature for controlled, stepwise synthesis.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid is essential for its effective handling, storage, and application in synthesis.

Structural Information

The chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid is characterized by a piperidine ring substituted at the 4-position with a propionic acid group, and the piperidine nitrogen is protected by a Boc group.

Caption: Chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid.

| Property | Value | Reference(s) |

| CAS Number | 157688-46-5 | [2] |

| Molecular Formula | C₁₃H₂₃NO₄ | [2] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 99-109 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Synonyms | 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Manufacturing

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is a critical aspect of its utility. A common and efficient method involves the hydrogenation of a suitable precursor, followed by purification.

Synthetic Pathway Overview

A prevalent synthetic route involves the catalytic hydrogenation of 3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid. This method is advantageous due to its high efficiency and the commercial availability of the starting material.

Caption: A typical synthetic workflow for 3-(1-Boc-piperidin-4-yl)propionic acid.

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.[3]

Materials:

-

3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid

-

10% Palladium on carbon

-

Ethyl acetate (EtOAc)

-

Celite

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

A mixture of 2.1 g (8.3 mmol) of 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid in 20 mL of EtOAc and 500 mg of 10% palladium on carbon is prepared in a suitable reaction vessel.[3]

-

The mixture is hydrogenated at 50 psi on a Parr shaker for 6 hours.[3]

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.[3]

-

The filter cake is washed with additional EtOAc to ensure complete recovery of the product.[3]

-

The combined filtrate is concentrated under reduced pressure to yield the title compound, 3-(1-Boc-piperidin-4-yl)propionic acid.[3] The expected yield is approximately 1.72 g (82%).[3]

Applications in Drug Discovery and Development

The unique structural features of 3-(1-Boc-piperidin-4-yl)propionic acid make it a highly sought-after building block in various areas of drug discovery.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[4][5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[4][5] 3-(1-Boc-piperidin-4-yl)propionic acid is an excellent choice for incorporation into PROTAC linkers due to the rigidity imparted by the piperidine ring, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][6]

The propionic acid moiety provides a convenient handle for attachment to either the target-binding or E3 ligase-binding ligand, while the Boc-protected nitrogen allows for further chemical modifications or serves as a key interaction point within the ternary complex.

Building Block in Peptide Synthesis

In peptide synthesis, this compound serves as a non-natural amino acid analogue.[2][7] Its incorporation into peptide chains can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacokinetic properties of the resulting peptide. The carboxylic acid functionality allows for standard amide bond formation using common coupling reagents, while the Boc group provides orthogonal protection of the piperidine nitrogen, which can be deprotected at a later stage for further functionalization.[2][7]

General Peptide Coupling Protocol:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine.

-

Activation and Coupling: In a separate vessel, activate the carboxylic acid of 3-(1-Boc-piperidin-4-yl)propionic acid (typically 3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling Reaction: Add the activated acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Intermediate in Pharmaceutical Synthesis

Beyond its role in PROTACs and peptides, 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate in the synthesis of a variety of small molecule pharmaceuticals.[2][8] It is particularly valuable in the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system, where the piperidine motif is frequently employed to achieve desired pharmacological activity.[2][8]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of 3-(1-Boc-piperidin-4-yl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the piperidine ring and the propionic acid chain will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbons of the Boc and carboxylic acid groups will resonate in the downfield region (around 155 and 175 ppm, respectively). The quaternary carbon of the Boc group will appear around 80 ppm, and the carbons of the piperidine and propionic acid moieties will be observed in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 258.3. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256.3.

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][9] The loss of the carboxylic acid group (45 Da) is also a possible fragmentation pathway.

Safety and Handling

While 3-(1-Boc-piperidin-4-yl)propionic acid is not classified as a hazardous material, standard laboratory safety precautions should always be observed.

| Hazard Information | Precautionary Measures |

| Hazard Statements | Not a hazardous substance or mixture. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid stands out as a versatile and indispensable tool in modern drug discovery and organic synthesis. Its unique combination of a conformationally important piperidine scaffold, a readily functionalizable carboxylic acid, and a robust Boc protecting group provides chemists with a powerful building block for the construction of complex and biologically active molecules. From serving as a rigid linker in the rapidly evolving field of PROTACs to enabling the synthesis of novel peptides and small molecule therapeutics, the applications of this compound are both broad and impactful. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its diverse applications and handling, to empower researchers to fully leverage the potential of this valuable chemical entity in their scientific endeavors.

References

- ACS Public

- ACS Publications: Organic Letters - Rapid Synthesis of α-Chiral Piperidines

- Benchchem: Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides

- ACS Publications: Organic Letters - Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans

- PubMed: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz

- Chem-Impex: 3-(1-Boc-piperidin-4-yl)propionic acid

- ACS Publications: Organic Letters - Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols

- Organic Chemistry Portal: Piperidine synthesis

- [Princeton University: SUPPLEMENTARY INFORMATION]([Link] Macmillan/files/2016/08/2016-N

- MedChemExpress: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid | PROTAC Linker

- ResearchGate: Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- ACD/Labs: Confirmation of Synthesis: using MS to identify a protective group

- NIH: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry

- ChemicalBook: 1-Boc-piperidine(75844-69-8) 1H NMR spectrum

- ChemicalBook: N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum

- ChemPep: Boc Solid Phase Peptide Synthesis

- Practical Synthesis Guide to Solid Phase Peptide Chemistry

- MDPI: Solid-Phase Synthetic Route to Multiple Deriv

- Chem-Impex: 3-(1-Boc-piperidin-4-yl)propionic acid

- Scholarly Commons: Solid Phase Peptide Synthesis of AC3 and CA3

- Sigma-Aldrich: Design the Perfect PROTAC®

- J&K Scientific: 3-(1-Boc-piperidin-4-yl)propionic acid

- NIH: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Benchchem: Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine

- Benchchem: Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker

- Sigma-Aldrich: 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid

- ChemicalBook: 1-BOC-PIPERIDIN-4-YLPROPIONIC ACID synthesis

- NIH: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter

- MedChemComm - RSC Publishing

- Sigma-Aldrich: Design the Perfect PROTAC®

- NIH: Current strategies for the design of PROTAC linkers: a critical review

- Synthesis of Medicinally Important Indole Deriv

- Semantic Scholar: Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists.

- Synthesis in Medicinal Chemistry - OUCI

- MDPI: Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

- Organic Syntheses Procedure: L-Proline

- Google Patents: CN1793110A - Process for preparing Boc protected amino acid by (Boc) O

- ResearchGate: (PDF)

- ResearchGate: Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 3. 1-BOC-PIPERIDIN-4-YLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Keystone Building Block in Modern Drug Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(1-Boc-piperidin-4-yl)propionic acid (CAS No. 154775-43-6), a pivotal building block in contemporary pharmaceutical research and development. This guide, intended for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, details the compound's physicochemical properties, a validated synthesis protocol, key applications, and essential safety information.

Introduction: The Strategic Importance of a Versatile Scaffold

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, has emerged as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structure uniquely combines a piperidine ring, a common motif in numerous pharmaceuticals, with a propionic acid side chain, offering a versatile handle for further chemical modifications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective and controlled reactions, making it an ideal component for the intricate pathways of complex organic synthesis.[1][2]

The stability and ease of handling of this compound are highly valued in laboratory settings, facilitating efficient and reliable reaction outcomes.[1] Its principal applications lie in pharmaceutical development, particularly as an intermediate for analgesics and anti-inflammatory drugs, and in peptide chemistry, where it serves as a foundational element for constructing complex peptide structures.[1][2] Furthermore, the piperidine core makes it a valuable tool in neuroscience research for the study of neurotransmitter systems.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 154775-43-6 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| IUPAC Name | 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid | N/A |

| Synonyms | 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid | [1] |

| Appearance | White powder | [1] |

| Melting Point | 99-109 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is most commonly achieved through the Boc protection of the commercially available 3-(piperidin-4-yl)propanoic acid. This method is reliable and scalable for laboratory purposes.

Reaction Scheme:

Caption: General workflow for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid.

Step-by-Step Experimental Procedure:

This protocol is adapted from standard Boc protection procedures for amines.

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a suitable solvent mixture such as 1:1 dioxane/water or tetrahydrofuran (THF)/water.

-

Basification: Add sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 equivalents) to the solution and stir until all solids are dissolved. This creates the basic conditions necessary for the reaction.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the organic solvent used in step 1.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of hydrochloric acid (e.g., 1M HCl). The product should precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield 3-(1-Boc-piperidin-4-yl)propionic acid as a white powder. Further purification can be achieved by recrystallization if necessary.

-

Applications in Drug Discovery and Chemical Biology

The utility of 3-(1-Boc-piperidin-4-yl)propionic acid is extensive, primarily serving as a versatile linker and scaffold in the synthesis of more complex molecules.

-

Peptide Synthesis and Peptidomimetics: The carboxylic acid functionality allows for its direct incorporation into peptide chains using standard amide coupling protocols. The piperidine ring introduces conformational constraint and can improve metabolic stability and cell permeability of the resulting peptide.

-

Small Molecule Drug Candidates: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The propionic acid tail can be coupled with various amines, while the Boc group can be removed to allow for further functionalization of the piperidine nitrogen. This dual functionality is invaluable in building libraries of compounds for screening.

-

Bioconjugation: The functional groups on this molecule facilitate its conjugation to biomolecules, which is useful in the development of targeted drug delivery systems and chemical probes.

-

Agrochemicals and Material Science: Beyond pharmaceuticals, this compound is also used in the production of intermediates for agrochemicals and in the development of novel polymers and materials.[1]

Caption: Key application areas of 3-(1-Boc-piperidin-4-yl)propionic acid.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. While specific hazard data for this compound is limited, general precautions for handling fine organic chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of well-designed chemical building blocks in accelerating scientific discovery. Its unique structural features, combined with its stability and synthetic accessibility, have solidified its role as an indispensable tool for chemists and pharmacologists. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in the development of the next generation of therapeutics and advanced materials.

References

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" molecular weight

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: Properties, Synthesis, and Applications

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structure uniquely combines a piperidine ring, a common scaffold in many FDA-approved drugs, with a propionic acid chain. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for selective chemical transformations, making it an invaluable asset in complex, multi-step syntheses.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3-(1-Boc-piperidin-4-yl)propionic acid. We will delve into its core physicochemical properties, detail a standard synthetic and purification workflow, outline robust analytical methods for its validation, and explore its diverse applications, from peptide synthesis to the development of novel therapeutics.

Part 1: Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. The molecular weight of 3-(1-Boc-piperidin-4-yl)propionic acid is 257.33 g/mol .[1] This and other key properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.33 g/mol | [1][3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| CAS Number | 154775-43-6 | [1][3] |

| IUPAC Name | 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid | [3] |

| Synonyms | N-Boc-4-piperidinepropionic acid, 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester | [1] |

| Appearance | White powder | [1] |

| Melting Point | 99-109 °C | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

Structural Rationale: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is central to the functionality of this molecule. As an amine-protecting group, it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthesis. Its key advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being easily removable under moderately to strongly acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows chemists to selectively deprotect the nitrogen for subsequent reactions without disturbing other sensitive functional groups in the molecule.[1]

Part 2: Synthesis and Purification Workflow

A common and reliable method for synthesizing 3-(1-Boc-piperidin-4-yl)propionic acid involves the catalytic hydrogenation of its unsaturated precursor. This process is favored for its high yield and clean conversion.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid to the target compound.

Materials:

-

3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid

-

Ethyl Acetate (EtOAc), reagent grade

-

10% Palladium on Carbon (Pd/C)

-

Celite®

-

Parr Shaker Hydrogenation Apparatus

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a suitable Parr shaker flask, dissolve 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid (e.g., 2.1 g, 8.3 mmol) in ethyl acetate (20 mL).[4]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (e.g., 500 mg) to the solution. The catalyst should be handled with care, as it can be pyrophoric.

-

Hydrogenation: Secure the flask to a Parr shaker apparatus. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.[4]

-

Reaction Monitoring: Begin agitation and allow the reaction to proceed for 6 hours at room temperature.[4] The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with additional ethyl acetate to ensure all product is recovered.[4]

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid.

-

Purification (if necessary): While this reaction is often clean, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel.

Sources

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Cornerstone Building Block in Modern Drug Discovery

Abstract

3-(1-Boc-piperidin-4-yl)propionic acid, a bifunctional organic molecule, has emerged as a critical building block in contemporary pharmaceutical and chemical research. Its structure, featuring a piperidine core, a propionic acid side chain, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the compound's chemical properties, synthesis, and reactivity. It further elucidates its pivotal role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and its applications in peptide synthesis and as an intermediate for a diverse range of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable chemical entity.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] 3-(1-Boc-piperidin-4-yl)propionic acid capitalizes on this by presenting the piperidine core in a readily functionalizable format.

The molecule's design is a testament to the principles of modern organic synthesis, particularly the use of protecting groups. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary shield, preventing the secondary amine from engaging in unwanted side reactions.[2][3] This allows for selective manipulation of the carboxylic acid functionality. Conversely, the carboxylic acid can be engaged in reactions while the Boc group remains intact. This "orthogonal" control is paramount in the multi-step syntheses common in drug discovery.[3]

The propionic acid side chain provides a crucial point of attachment for further molecular elaboration. This three-carbon linker offers a degree of conformational flexibility that can be advantageous in optimizing interactions with biological targets. The combination of these features makes 3-(1-Boc-piperidin-4-yl)propionic acid a highly sought-after intermediate in the synthesis of analgesics, anti-inflammatory drugs, and molecules for neuroscience research.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 154775-43-6 | [5] |

| Molecular Formula | C₁₃H₂₃NO₄ | [5] |

| Molecular Weight | 257.33 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 99-109 °C | [5] |

| Purity (typical) | ≥ 98% (HPLC) | [5] |

| Solubility | Soluble in methanol | [6] |

| Storage Conditions | 0-8 °C | [5] |

Spectroscopic Characterization

While specific spectral data can vary slightly between batches and analytical conditions, the following provides a representative overview of the expected spectroscopic signatures for 3-(1-Boc-piperidin-4-yl)propionic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The protons of the piperidine ring and the propionic acid chain will appear as a series of multiplets in the aliphatic region (typically between 1.0 and 4.0 ppm). The acidic proton of the carboxylic acid is often broad and may be observed further downfield, or it may exchange with deuterated solvents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. Key resonances include the carbonyl carbon of the Boc group (around 155 ppm), the carboxylic acid carbonyl (around 175-180 ppm), the quaternary carbon of the Boc group (around 80 ppm), and a series of signals in the aliphatic region corresponding to the piperidine ring and the propionic acid chain.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would be observed for the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretching of the urethane in the Boc group (around 1680-1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (typically in the range of 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺.

Synthesis and Reaction Pathways

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid and its subsequent reactions are central to its utility.

Synthetic Routes

Several synthetic strategies can be employed to produce 3-(1-Boc-piperidin-4-yl)propionic acid. A common approach involves the modification of a pre-existing piperidine derivative. For example, one could start from 4-piperidinepropionic acid and protect the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[7][8]

Alternatively, multi-step synthetic sequences starting from more readily available precursors can be devised. These often involve transformations such as reductions, alkylations, and functional group interconversions on the piperidine ring or its precursors.

Key Reactions: The Power of the Boc Group

The Boc protecting group is the linchpin of this molecule's synthetic versatility. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, allows for precise chemical manipulations.[2]

3.2.1. Boc Deprotection

The removal of the Boc group is a fundamental transformation that unmasks the piperidine nitrogen, making it available for further reactions. This is typically achieved by treatment with a strong acid.[2]

-

Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen of the Boc group by the acid. This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free piperidine amine. The liberated amine is then typically protonated by the excess acid to form an amine salt.[2]

-

Common Reagents:

Experimental Protocol: Boc Deprotection with TFA in DCM

-

Dissolve the 3-(1-Boc-piperidin-4-yl)propionic acid (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue, the TFA salt of 3-(piperidin-4-yl)propionic acid, can often be used directly in the next step or can be further purified. For isolation of the free amine, a basic workup is required.[9]

3.2.2. Reactions of the Carboxylic Acid

With the piperidine nitrogen protected, the carboxylic acid is free to undergo a variety of transformations, most notably amide bond formation. This is a cornerstone of its use in peptide synthesis and as a linker.

-

Amide Coupling: The carboxylic acid can be activated using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or with uronium-based reagents like HATU or HBTU.[10] The activated species then reacts with a primary or secondary amine to form an amide bond.

Applications in Drug Discovery and Development

The unique structural features of 3-(1-Boc-piperidin-4-yl)propionic acid make it a valuable tool in several areas of pharmaceutical research.

A Versatile Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an exciting new class of therapeutics that co-opt the cell's natural protein disposal machinery to degrade disease-causing proteins.[11] A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[11]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[11][] 3-(1-Boc-piperidin-4-yl)propionic acid is an ideal building block for constructing these linkers.[13] The piperidine ring can impart a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a productive conformation for forming the ternary complex between the target protein and the E3 ligase.[11] The propionic acid moiety provides a convenient handle for attachment to one of the ligands, while the Boc-protected nitrogen, after deprotection, allows for connection to the other ligand. The use of saturated rings like piperidine in linkers can also improve solubility and other pharmacokinetic properties.[11][14]

Building Block in Peptide Synthesis

In peptide chemistry, non-natural amino acids and building blocks are often incorporated to enhance the stability, potency, or pharmacokinetic properties of peptides. 3-(1-Boc-piperidin-4-yl)propionic acid can be used as a scaffold in the synthesis of peptidomimetics.[4][5] Its carboxylic acid can be coupled to the N-terminus of a peptide chain, and after Boc deprotection, the piperidine nitrogen can be further functionalized. This allows for the introduction of a cyclic constraint or a point of diversification in the peptide structure. The use of Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[10][15]

Intermediate for Bioactive Molecules

Beyond its role as a linker and in peptide synthesis, 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate in the synthesis of a wide range of small molecule drug candidates. The piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS), and this building block provides a straightforward entry into such compounds.[4][16] Derivatives of aryl-propionic acids, for which this compound is a precursor, have been explored for their anti-inflammatory and analgesic properties.[17]

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of rational molecular design in modern organic synthesis and drug discovery. Its bifunctional nature, combined with the strategic placement of a Boc protecting group, provides researchers with a versatile and powerful tool for the construction of complex and biologically active molecules. From its foundational role in the synthesis of novel small molecule therapeutics to its critical application as a linker in the burgeoning field of PROTACs, this compound has solidified its position as an indispensable building block. As the quest for new and more effective medicines continues, the utility and importance of 3-(1-Boc-piperidin-4-yl)propionic acid are set to grow, making a comprehensive understanding of its properties and reactivity essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

- PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]

- MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. [Link]

- PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]

- PubChem. 3-N-Boc-amino-3-(4')-piperidine-propionic acid. [Link]

- PubChem. 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid. [Link]

- Desantis, J., et al. (2022).

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

- Wikipedia. Protecting group. [Link]

- Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)

- RSC Publishing.

- Semantic Scholar. New derivatives of aryl-propionic acid.

- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- University of Arizona. Piperidine-based drug discovery. [Link]

- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

- ResearchGate. (PDF) Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. jk-sci.com [jk-sci.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. chempep.com [chempep.com]

- 16. chemimpex.com [chemimpex.com]

- 17. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectral Analysis of 3-(1-Boc-piperidin-4-yl)propionic Acid

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid (CAS No. 154775-43-6), is a valuable bifunctional molecule in modern drug discovery and peptide synthesis.[1] Its structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a conformationally restricted piperidine ring, and a carboxylic acid moiety, making it a versatile building block for creating complex molecular architectures.[1] This guide provides an in-depth analysis of the expected spectral data for this compound, offering researchers and drug development professionals a technical framework for its characterization.

Given the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide will present a detailed prediction of its spectral characteristics. These predictions are grounded in the well-established principles of spectroscopic analysis and are corroborated by data from closely related, structurally analogous compounds.

Molecular Structure and Properties:

-

Molecular Formula: C₁₃H₂₃NO₄

-

Molecular Weight: 257.33 g/mol

-

Appearance: White powder[1]

-

Melting Point: 99-109 °C

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-(1-Boc-piperidin-4-yl)propionic acid in a solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the propionic acid chain.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~4.05 | br d | 2H | Piperidine H2ax, H6ax |

| ~2.65 | t | 2H | -CH₂-COOH |

| ~2.30 | t | 2H | Piperidine H2eq, H6eq |

| ~1.70 | m | 2H | Piperidine H3ax, H5ax |

| ~1.60 | m | 2H | -CH₂-CH₂-COOH |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.10 - 1.30 | m | 3H | Piperidine H3eq, H5eq, H4 |

Causality Behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the analyte's spectrum. A 400 MHz spectrometer provides a good balance of resolution and accessibility for routine structural confirmation. The broad singlet for the carboxylic acid proton is expected due to hydrogen bonding and chemical exchange; its chemical shift can vary significantly with concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(1-Boc-piperidin-4-yl)propionic acid and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical acquisition might involve 16 or 32 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~155 | -C=O (Boc) |

| ~79 | -C(CH₃)₃ (Boc) |

| ~44 | Piperidine C2, C6 |

| ~35 | Piperidine C4 |

| ~32 | -CH₂-COOH |

| ~31 | Piperidine C3, C5 |

| ~29 | -CH₂-CH₂-COOH |

| ~28.5 | -C(CH₃)₃ (Boc) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

| m/z | Ion Species |

| 258.1705 | [M+H]⁺ |

| 280.1524 | [M+Na]⁺ |

| 202.1338 | [M-C₄H₉O+H]⁺ (loss of Boc) |

| 158.1025 | [M-Boc-CO₂]⁺ |

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily protonate to form the [M+H]⁺ ion. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group as isobutylene and carbon dioxide, or the loss of the entire tert-butoxycarbonyl group.

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2975, 2860 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, as it requires minimal sample preparation. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct carbonyl peaks are indicative of the carboxylic acid and the carbamate functional groups.

Caption: Workflow for IR spectral interpretation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: The instrument's software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of 3-(1-Boc-piperidin-4-yl)propionic acid. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related compounds. Researchers can use this guide to anticipate the spectral features of this important building block, aiding in its synthesis, purification, and application in pharmaceutical and chemical research. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar molecules.

References

- PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

Sources

A Technical Guide to the Solubility Profile of 3-(1-Boc-piperidin-4-yl)propionic acid

Abstract

This guide provides an in-depth technical examination of the solubility profile of 3-(1-Boc-piperidin-4-yl)propionic acid (CAS: 154775-43-6), a key building block in pharmaceutical synthesis.[1][2] A thorough understanding of a compound's solubility is fundamental to its process development, formulation, and ultimate bioavailability. This document outlines the core physicochemical properties influencing solubility, presents a theoretical framework based on the Henderson-Hasselbalch equation, and details robust, field-proven experimental protocols for determining both aqueous (pH-dependent) and organic solvent solubility. All methodologies are designed as self-validating systems to ensure data integrity, supported by insights into experimental design and potential analytical challenges.

Introduction and Physicochemical Profile

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule featuring a lipophilic tert-butoxycarbonyl (Boc) protected piperidine ring and a polar carboxylic acid group.[1] This amphipathic nature dictates its solubility behavior, making a comprehensive profile essential for its application in drug development, peptide synthesis, and neuroscience research.[1][2]

The molecular structure is the primary determinant of its solubility. The key functional groups are:

-

Carboxylic Acid (-COOH): This is a weak acid, capable of donating a proton. Its ionization state is highly dependent on the pH of the aqueous medium, which is the most critical factor for its aqueous solubility.[3][4]

-

Boc-Protecting Group: This group renders the piperidine nitrogen non-basic and adds significant lipophilic character, enhancing solubility in non-polar environments.

-

Piperidine Core: A cyclic aliphatic structure that contributes to the overall size and lipophilicity of the molecule.

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

| Property | Value | Source / Method |

| CAS Number | 154775-43-6 | Vendor Data[1][2] |

| Molecular Formula | C₁₃H₂₃NO₄ | Vendor Data[1] |

| Molecular Weight | 257.33 g/mol | Vendor Data[1] |

| Appearance | White powder | Vendor Data[1] |

| Melting Point | 99-109 °C | Vendor Data[1] |

| Predicted pKa | ~4.8 | Computational (ChemAxon/Marvin) |

| Predicted clogP | 1.9 - 2.5 | Computational (XLogP3/ALOGPS) |

Note: Predicted pKa and logP values are estimations derived from computational models and should be experimentally verified.

Theoretical Framework: pH-Dependent Aqueous Solubility

The aqueous solubility of an ionizable compound like 3-(1-Boc-piperidin-4-yl)propionic acid is governed by the equilibrium between its neutral (less soluble) and ionized (more soluble) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7]

The carboxylic acid group dictates the molecule's behavior.

-

At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (R-COOH). This form is less polar, and its solubility is limited, referred to as the intrinsic solubility (S₀).

-

At high pH (pH > pKa): The carboxylic acid is predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). This charged species is significantly more polar and thus more water-soluble.[4][8][9]

The total solubility (S) at a given pH can be predicted using the Henderson-Hasselbalch equation adapted for a weak acid:[5][10]

S = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the total solubility increases exponentially due to the formation of the highly soluble carboxylate salt. This principle is foundational to designing appropriate formulation strategies and predicting absorption in different physiological environments.[11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The "gold standard" for its determination is the Shake-Flask Method .[12][13][14] This method ensures that the system reaches equilibrium, providing highly reliable data crucial for late-stage discovery and development.[15]

Protocol: pH-Dependent Aqueous Solubility

This protocol details the steps to determine the solubility of the title compound across a physiologically relevant pH range.

Objective: To quantify the equilibrium solubility of 3-(1-Boc-piperidin-4-yl)propionic acid in aqueous buffers from pH 1.2 to 7.4 at 37 °C, as recommended by WHO guidelines for biowaiver considerations.[16]

Materials:

-

3-(1-Boc-piperidin-4-yl)propionic acid (solid powder, >98% purity)

-

Pharmacopoeial buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[16]

-

Calibrated pH meter and temperature probe

-

Thermostatically controlled orbital shaker set to 37 °C

-

2 mL glass vials with screw caps

-

0.22 µm PVDF syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA)

Methodology:

-

Preparation: Add an excess of solid compound (e.g., ~5-10 mg) to 1 mL of each buffer solution in triplicate in separate glass vials. A visible excess of solid must remain to ensure saturation.[14]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C.[16] Agitate for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure true equilibrium is reached.[12][15]

-

pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial to check for any significant shifts.[14]

-

Phase Separation: Allow the vials to stand for ~30 minutes for solids to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: This step is critical to ensure only the dissolved compound is measured. The filter material (PVDF) should be selected for low protein/compound binding.

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve.

-

Dilute the filtered samples with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the standards and diluted samples using a validated HPLC-UV method (see Table 2 for a typical method). The Boc group provides a chromophore suitable for UV detection.[17]

-

-

Calculation: Determine the concentration of the compound in each sample using the calibration curve and account for the dilution factor to report the final solubility in mg/mL and µM.

Table 2: Example HPLC-UV Method for Quantification

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds.[18] |

| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.[18] |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic eluent for reverse-phase chromatography.[18] |

| Gradient | 10% to 90% B over 15 minutes | A gradient ensures elution of the compound with good resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm | Wavelength where the carbonyls of the Boc and acid groups absorb. |

| Column Temp. | 35 °C | Ensures reproducible retention times.[17] |

Expected Aqueous Solubility Profile

Based on the theoretical framework, the solubility is expected to be low at pH 1.2 and increase significantly at pH 4.5 and above, as the molecule transitions to its more soluble carboxylate form.

Table 3: Illustrative pH-Dependent Aqueous Solubility Data

| Buffer pH | Final pH | Mean Solubility (mg/mL) | Mean Solubility (µM) |

| 1.2 | 1.21 | 0.25 | 971 |

| 4.5 | 4.52 | 3.8 | 14,767 |

| 6.8 | 6.79 | >50 | >194,260 |

| 7.4 | 7.38 | >50 | >194,260 |

Protocol: Organic Solvent Solubility

Determining solubility in organic solvents is critical for process chemistry, guiding choices for reaction media, crystallization, and purification.

Objective: To quantify the equilibrium solubility of 3-(1-Boc-piperidin-4-yl)propionic acid in a range of common organic solvents at ambient temperature (~25 °C).

Methodology: The protocol is analogous to the aqueous method, with the following modifications:

-

Solvents: Use a panel of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Temperature: Perform the equilibration at a controlled ambient temperature (e.g., 25 °C).

-

Quantification: After equilibration and filtration, the solvent must be completely evaporated from a known volume of the filtrate (e.g., using a vacuum concentrator or nitrogen stream). The residual solid is then redissolved in a fixed volume of a suitable assay solvent (e.g., acetonitrile) for HPLC-UV analysis. Causality: This solvent-exchange step is crucial because the original organic solvents are often incompatible with the reverse-phase HPLC mobile phase.

Table 4: Illustrative Organic Solvent Solubility Data (at 25 °C)

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Classification |

| Heptane | 0.1 | 1.9 | < 1 | Insoluble |

| Toluene | 2.4 | 2.4 | 5 | Sparingly Soluble |

| Dichloromethane | 3.1 | 9.1 | 150 | Freely Soluble |

| Ethyl Acetate | 4.4 | 6.0 | 85 | Soluble |

| Acetonitrile | 5.8 | 37.5 | 210 | Freely Soluble |

| Ethanol | 4.3 | 24.5 | > 300 | Very Soluble |

| Methanol | 5.1 | 32.7 | > 300 | Very Soluble |

The data illustrates the compound's high solubility in polar protic (Methanol, Ethanol) and polar aprotic (Acetonitrile, DCM) solvents, consistent with its molecular structure. Its solubility is limited in non-polar hydrocarbon solvents.

Key Factors and Troubleshooting

Polymorphism: The crystal form (polymorph) of the solid material can significantly impact its thermodynamic solubility. It is imperative that the same, stable polymorph is used across all studies to ensure data consistency. Characterization by DSC or XRPD is recommended.

Equilibration Time: Insufficient equilibration is a common source of error, leading to an underestimation of solubility. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.[12]

Compound Purity: Impurities can either suppress or enhance apparent solubility. Using a well-characterized solid with purity >98% is essential for accurate measurements.

pH Stability: In the aqueous assay, the addition of an acidic compound can slightly lower the pH of unbuffered or weakly buffered solutions. Verifying the final pH is a critical self-validating step.[14]

Conclusion

The solubility profile of 3-(1-Boc-piperidin-4-yl)propionic acid is dominated by the interplay between its ionizable carboxylic acid and its lipophilic Boc-piperidine moiety. Its aqueous solubility is highly pH-dependent, exhibiting low intrinsic solubility at acidic pH and dramatically increasing solubility in neutral to basic conditions. The compound is freely soluble in a wide range of polar organic solvents but is insoluble in non-polar hydrocarbons. The robust shake-flask methodologies and analytical protocols detailed herein provide a comprehensive framework for researchers to generate high-quality, reliable solubility data, which is indispensable for guiding the efficient development and formulation of this versatile chemical intermediate.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA).

- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.

- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.

- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food & Drug Administration.

- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. DSDP Analytics.

- ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy.

- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. ICH.

- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem.

- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.

- Chapter 3. Pharmacokinetics. AccessPhysiotherapy.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Thermodynamic solubility. PCBIS.

- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.

- Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.

- 3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate.

- 3-(Piperidin-4-yl)propanoic acid. PubChem.

- Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH Analyzing & Testing.

- Annex 4: Guidance on equilibrium solubility experiments for the purpose of biowaiver requests. World Health Organization (WHO).

- Criteria for choosing injectable non-aqueous water-miscible solvents. ResearchGate.

- Carboxylic acid - Properties, Structure, Reactions. Britannica.

- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review.

- Solubility guidelines for candidate drugs (µg/mL). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. who.int [who.int]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

"3-(1-Boc-piperidin-4-yl)propionic acid" chemical stability

An In-Depth Technical Guide to the Chemical Stability of 3-(1-Boc-piperidin-4-yl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-(1-Boc-piperidin-4-yl)propionic acid, a critical building block in pharmaceutical development and peptide synthesis.[1][2] By examining the intrinsic liabilities of its constituent functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the piperidine core, and the propionic acid side-chain—this document outlines a predictive stability profile. We further present detailed methodologies for conducting forced degradation studies to empirically validate these predictions, establish degradation pathways, and develop stability-indicating analytical methods. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of drug substances and products incorporating this versatile intermediate.

Introduction and Molecular Overview

3-(1-Boc-piperidin-4-yl)propionic acid (also known as N-Boc-4-piperidinepropionic acid) is a bifunctional molecule widely employed as an intermediate in the synthesis of complex pharmaceuticals, particularly analgesics, anti-inflammatory drugs, and peptide-based therapeutics.[1][2] Its utility stems from the orthogonal nature of its functional groups: the Boc-protected secondary amine, which allows for controlled reactivity, and the carboxylic acid, which serves as a handle for amide bond formation or other conjugations.[3] Understanding its chemical stability is paramount for defining appropriate storage conditions, predicting shelf-life, ensuring compatibility with excipients, and designing robust manufacturing processes.

The stability of this molecule is primarily dictated by the lability of the N-Boc group, which is designed for removal under specific conditions.[4][5] Therefore, a thorough stability assessment must focus on the conditions that could inadvertently trigger its degradation.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

| Property | Value | Reference |

| CAS Number | 154775-43-6 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 99-109 °C | [1] |

| Recommended Storage | 0-8 °C, protect from moisture and acid vapors | [1][6] |

Predicted Degradation Pathways: A Mechanistic Approach

The overall stability of 3-(1-Boc-piperidin-4-yl)propionic acid can be deconstructed by analyzing the vulnerabilities of its key structural motifs. The primary point of instability is the N-Boc group, which is intentionally designed to be labile under acidic conditions.[7][8]

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis (Primary Pathway): The tert-butyl carbamate of the Boc group is highly susceptible to cleavage under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free secondary amine, 3-(piperidin-4-yl)propionic acid.[7] This reaction is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) but can also proceed slowly in the presence of weaker acids or on acidic surfaces (e.g., silica gel).[5][8]

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[4][9] It is resistant to most nucleophiles and bases, which is why it is considered an "orthogonal" protecting group to base-labile groups like Fmoc.[4][10] Therefore, significant degradation via hydrolysis is not expected at neutral or alkaline pH.

Oxidative Degradation

The piperidine ring, specifically the C-H bonds adjacent to the nitrogen atom, could be susceptible to oxidation. However, the electron-withdrawing nature of the carbamate group on the nitrogen reduces its susceptibility to oxidation compared to a free secondary amine. Mild oxidative stress is unlikely to cause significant degradation, but strong oxidizing agents (e.g., permanganate, peroxide with metal catalysts) could potentially lead to ring opening or the formation of N-oxides and other complex degradation products.

Photolytic Degradation

While the molecule lacks a strong chromophore for direct photolysis, piperidine derivatives can undergo photocatalytic processes, such as epimerization or C-H functionalization, in the presence of a suitable photosensitizer.[11][12] According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing to determine if the substance is light-sensitive and requires light-resistant packaging.[13] The primary risk would be the generation of radical species that could lead to complex degradation profiles.

Thermal Degradation

The specified melting range of 99-109 °C indicates that the compound is a stable solid at ambient temperatures.[1] However, thermolytic deprotection of N-Boc groups is a known reaction, often requiring high temperatures (e.g., >150 °C) and can be influenced by the solvent.[14][15] Under dry, solid-state conditions and within typical pharmaceutical processing temperatures, significant thermal degradation is not anticipated. However, prolonged exposure to temperatures approaching the melting point could initiate decomposition.

Caption: Predicted degradation pathways for 3-(1-Boc-piperidin-4-yl)propionic acid.

Experimental Design: Forced Degradation Studies

Forced degradation (stress testing) is essential to empirically identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[16] The goal is to achieve 5-20% degradation of the active substance to ensure that minor degradants can be detected.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Parameters | Temperature | Duration | Predicted Primary Outcome |

| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile:Water | 60 °C | 24 - 72 h | Boc Deprotection |

| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile:Water | 60 °C | 24 - 72 h | Expected to be stable |

| Neutral Hydrolysis | Deionized Water | 80 °C | 72 h | Expected to be stable |

| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile:Water | Room Temp | 24 h | Potential minor degradation |

| Photostability | Solid state & in solution (ICH Q1B) | Controlled | Per ICH Q1B | To be determined |

| Thermal (Dry) | Solid state in oven | 105 °C | 7 days | Potential minor degradation |

General Protocol for Forced Degradation

This protocol outlines a systematic approach to stress testing. The causality behind each step is critical for a robust and reproducible study.

1. Preparation of Stock Solution:

-

Action: Accurately weigh and dissolve 3-(1-Boc-piperidin-4-yl)propionic acid in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Causality: Using a stock solution ensures homogeneity and allows for precise and consistent dispensing of the drug substance into different stress conditions. Acetonitrile is often chosen for its miscibility with water and its UV transparency.

2. Application of Stress:

-

Action: Dilute an aliquot of the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~0.1 mg/mL. For thermal and photostability, use the solid material directly and also prepare a solution in a neutral solvent. Include a control sample (diluted in solvent only) kept at ambient temperature and protected from light.

-

Causality: This concentration is typical for HPLC analysis. Running parallel experiments with a control sample is a self-validating measure, allowing differentiation between degradation caused by the stressor versus instability in the solvent itself.

3. Incubation:

-